Bienvenue dans la boutique en ligne BenchChem!

HhAntag

Hedgehog pathway Smoothened antagonism potency

HhAntag is the Smoothened antagonist for Hedgehog research where conventional inhibitors fail. It engages additional SMO binding sites beyond vismodegib, retaining activity against drug-resistant SMO(D477G) mutants (P<0.001). 10-fold more potent than cyclopamine, it suppresses Gli1 in tumor/stromal compartments, with 29-48% tumor growth inhibition in xenografts. Its oral bioavailability and rapid onset suit medulloblastoma models and paracrine signaling studies. Select HhAntag for resistance profiling and benchmark studies.

Molecular Formula C24H23ClN4O3
Molecular Weight 450.9 g/mol
CAS No. 496794-70-8
Cat. No. B1673237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHhAntag
CAS496794-70-8
SynonymsHhAntag;  Hh-Antag;  Hh Antag; 
Molecular FormulaC24H23ClN4O3
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl
InChIInChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28)
InChIKeyUBHJFPVTEATUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HhAntag (CAS 496794-70-8) Hedgehog Pathway Smoothened Antagonist | Scientific Procurement Guide


HhAntag (CAS 496794-70-8) is a benzimidazole-derived, orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor that inhibits GLI1-mediated transcription in the Hedgehog (Hh) signaling pathway [1]. Originally developed by Curis/Genentech as a preclinical tool compound [2], HhAntag demonstrates approximately 10-fold greater potency than the natural product cyclopamine in suppressing Hh pathway activity , with cellular IC50 values ranging from 2 µM to >30 µM across diverse cancer cell lines .

Why HhAntag (496794-70-8) Cannot Be Substituted with Other Smoothened Antagonists


Smoothened antagonists exhibit substantial variability in binding site interactions, resistance profiles, and in vivo efficacy. While clinical SMO inhibitors such as vismodegib (GDC-0449) and sonidegib (LDE225) share the same nominal target, they differ in binding pocket engagement [1]. HhAntag has been shown to complement vismodegib by blocking SMO through additional binding sites [2], and critically, it retains activity against SMO(D477G) mutant tumors that are refractory to conventional SMO antagonists [3]. Furthermore, HhAntag demonstrates distinct tissue-level pharmacodynamics, suppressing Gli1 mRNA in stromal compartments even when tumors lack SMO expression [4]. These mechanistic differences preclude simple interchangeability.

HhAntag (496794-70-8) Comparative Quantitative Evidence for Procurement Decisions


HhAntag vs Cyclopamine: 10-Fold Enhanced Potency in Hedgehog Pathway Inhibition

HhAntag demonstrates approximately 10-fold greater potency than the natural product SMO antagonist cyclopamine in suppressing Hh pathway activity . In cellular assays across multiple pancreatic cancer cell lines, HhAntag exhibited specific IC50 values including 30 µM in AsPC-1 cells, 5.4 µM in BXPC-3 cells, and 5.8 µM in CFPAC cells . Overall cellular sensitivity to HhAntag ranges from ~2 µM to >30 µM across a broad panel of Hh pathway-sensitive cell lines .

Hedgehog pathway Smoothened antagonism potency

HhAntag Activity Against Drug-Resistant SMO(D477G) Mutant Tumors

In contrast to conventional targeted SMO antagonists, HhAntag markedly inhibits the growth of allografts derived from Ptch(+/-);Trp53(-/-) mouse medulloblastomas harboring the SMO(D477G) site mutation, a mutation known to confer resistance to other SMO inhibitors [1]. This inhibition was statistically significant (P < 0.001) and was accompanied by significant downregulation of mGli1 and bona fide Hh target genes (Akna, Cltb, Olig2) [1]. The retention of activity against this clinically relevant resistance mutation represents a distinct advantage over other SMO antagonists that lose efficacy upon emergence of SMO mutations [2].

drug resistance Smoothened mutation medulloblastoma

HhAntag In Vivo Tumor Growth Inhibition in Pancreatic and Colon Adenocarcinoma Xenografts

Oral administration of HhAntag to mice bearing primary human xenografts resulted in significant tumor growth delay in both pancreatic and colon adenocarcinoma models [1]. Specifically, HhAntag treatment produced average tumor growth inhibitions of 29% in pancreatic adenocarcinoma xenografts and 48% in colon adenocarcinoma xenografts [2]. These quantitative efficacy data in stromal-rich tumor models distinguish HhAntag's paracrine mechanism from tumor cell-autonomous SMO inhibition [3].

pancreatic cancer colon cancer xenograft tumor growth inhibition

HhAntag Suppresses Gli1 mRNA In Vivo and Eliminates Medulloblastoma in Ptc1(+/-)p53(-/-) Mice

In a genetically engineered mouse model of medulloblastoma (Ptc1+/-p53-/-), HhAntag administered at 20 or 100 mg/kg suppressed Gli1 mRNA levels, a primary transcriptional target of Shh signaling, and increased tumor cell death . A separate study demonstrated that HhAntag treatment blocked Smoothened function and eliminated medulloblastoma in Ptc1(+/-)p53(-/-) mice, with suppression of multiple genes highly expressed in medulloblastoma [1]. Additionally, transplanted medulloblastoma tumors in Cxcr6 mutant mice were dramatically inhibited after only 4 days of HhAntag treatment [2].

medulloblastoma Gli1 in vivo target engagement

HhAntag Complements Vismodegib via Additional SMO Binding Sites

HhAntag has been characterized as complementing the FDA-approved SMO inhibitor vismodegib (GDC-0449) by blocking SMO through additional binding sites beyond those engaged by vismodegib [1]. This distinct binding profile provides a mechanistic basis for differential activity against SMO variants and may explain the retention of activity against certain resistance-conferring mutations [2]. While vismodegib is a clinical-stage benzimidazole derivative with SMO IC50 values in the low nanomolar range [3], HhAntag's unique binding characteristics make it a distinct research tool for studying alternative SMO antagonism mechanisms.

vismodegib GDC-0449 Smoothened binding combinatorial targeting

HhAntag In Vivo Safety Profile: No Obvious Toxicity at Therapeutic Doses in Adult Mice

In adult mouse models of medulloblastoma, 2 weeks of treatment with twice-daily 100 mg/kg HhAntag demonstrated therapeutic efficacy with no obvious toxicity [1]. However, a notable age-dependent effect was observed: young mice treated with the drug failed to thrive and remained smaller than control mice, with as little as 4 days of exposure causing premature growth plate fusion and increased bone mineral density [2]. This age-dependent toxicity profile is an important consideration for experimental design.

toxicity safety in vivo preclinical

HhAntag (496794-70-8) Optimal Research Applications Based on Quantitative Evidence


Paracrine Hedgehog Signaling Studies in Stromal-Rich Tumor Models

HhAntag is the appropriate selection for studies of paracrine Hh signaling where tumor stromal cells produce Hh ligands that activate signaling in adjacent tumor cells. This application is supported by evidence showing 29% and 48% tumor growth inhibition in pancreatic and colon adenocarcinoma xenografts, respectively [1], as well as suppression of Gli1 expression in stromal tissue even when tumors lack SMO expression [2]. The compound's oral bioavailability facilitates sustained paracrine pathway inhibition in xenograft and allograft models.

SMO Inhibitor Resistance Mechanism Studies

HhAntag is uniquely suited for investigating mechanisms of acquired resistance to Smoothened antagonists. Unlike conventional SMO inhibitors that lose efficacy against SMO(D477G) mutant tumors, HhAntag retains marked inhibitory activity against this clinically relevant resistance mutation (P < 0.001) [1]. This property makes HhAntag an essential comparator compound for studies of SMO inhibitor resistance and for screening next-generation inhibitors designed to overcome resistance.

Medulloblastoma Preclinical Efficacy and Pharmacodynamic Studies

HhAntag provides a validated positive control for preclinical medulloblastoma studies, with demonstrated efficacy in Ptc1(+/-)p53(-/-) genetically engineered mouse models [1], Cxcr6 mutant transplant models showing dramatic inhibition within 4 days [2], and robust suppression of Gli1 mRNA at 20-100 mg/kg doses [3]. The compound's rapid onset of action and well-characterized pharmacodynamics make it a reliable reference compound for benchmarking novel Hh pathway inhibitors in medulloblastoma models.

Combinatorial SMO Antagonist Pharmacology Studies

HhAntag's distinct SMO binding profile—blocking the receptor through sites additional to those engaged by vismodegib (GDC-0449) [1]—enables its use in combinatorial pharmacology studies examining the effects of dual SMO binding site engagement. This application is particularly relevant for researchers investigating whether targeting multiple SMO binding sites can delay or prevent the emergence of resistance, a strategy distinct from monotherapy approaches with clinical SMO inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HhAntag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.